2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide is a complex organic compound that features a combination of aromatic rings, oxadiazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the sulfanyl group: The oxadiazole ring can be functionalized with a thiol or disulfide compound to introduce the sulfanyl group.
Coupling with the acetamide moiety: The final step involves coupling the functionalized oxadiazole with an acetamide derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its unique structural features.
Materials Science: The compound could be used in the design of new materials with specific electronic or optical properties.
Organic Synthesis: It can be a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the nitro group could play crucial roles in these interactions, potentially through hydrogen bonding, π-π stacking, or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group and has applications in liquid crystal technology.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar bromophenyl group and is used in various chemical syntheses.
Uniqueness
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the oxadiazole and acetamide moieties makes it a versatile compound for various applications.
Properties
CAS No. |
332162-12-6 |
---|---|
Molecular Formula |
C17H13BrN4O5S |
Molecular Weight |
465.3g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C17H13BrN4O5S/c1-26-12-6-7-13(14(8-12)22(24)25)19-15(23)9-28-17-21-20-16(27-17)10-2-4-11(18)5-3-10/h2-8H,9H2,1H3,(H,19,23) |
InChI Key |
CLAIJAADZWQDDB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.